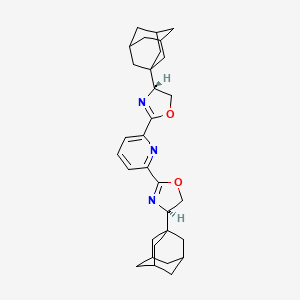
2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound featuring a pyridine core substituted with two oxazoline rings, each bearing an adamantyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of Adamantyl Groups: The adamantyl groups are introduced via nucleophilic substitution reactions, where adamantyl halides react with the oxazoline rings.
Coupling with Pyridine Core: The final step involves coupling the substituted oxazoline rings with a pyridine core, often using transition metal-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazolone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazoline rings to amino alcohols.
Substitution: The adamantyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, sulfonates, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
Oxidation: Oxazolone derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigid and bulky adamantyl groups.
作用機序
The mechanism of action of 2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions.
Pathways Involved: The formation of these complexes can facilitate various catalytic cycles, enhancing reaction rates and selectivity in processes such as hydrogenation, oxidation, and cross-coupling reactions.
類似化合物との比較
Similar Compounds
2,6-Bis((4R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine: Similar structure but with tert-butyl groups instead of adamantyl groups.
2,6-Bis((4R)-4-(phenyl)-4,5-dihydrooxazol-2-yl)pyridine: Similar structure but with phenyl groups instead of adamantyl groups.
Uniqueness
2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine is unique due to the presence of adamantyl groups, which provide increased steric bulk and rigidity. This can enhance the stability and selectivity of the compound in various applications, making it a valuable ligand in catalysis and a potential candidate for advanced material development.
特性
分子式 |
C31H39N3O2 |
|---|---|
分子量 |
485.7 g/mol |
IUPAC名 |
(4R)-4-(1-adamantyl)-2-[6-[(4R)-4-(1-adamantyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C31H39N3O2/c1-2-24(28-33-26(16-35-28)30-10-18-4-19(11-30)6-20(5-18)12-30)32-25(3-1)29-34-27(17-36-29)31-13-21-7-22(14-31)9-23(8-21)15-31/h1-3,18-23,26-27H,4-17H2/t18?,19?,20?,21?,22?,23?,26-,27-,30?,31?/m0/s1 |
InChIキー |
QUDQWMFQCGZYJI-JSUCEUNZSA-N |
異性体SMILES |
C1[C@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@@H](CO3)C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C4COC(=N4)C5=NC(=CC=C5)C6=NC(CO6)C78CC9CC(C7)CC(C9)C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


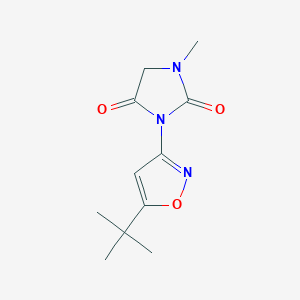
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate](/img/structure/B12893356.png)
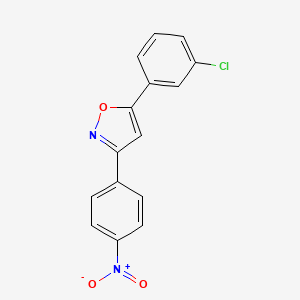

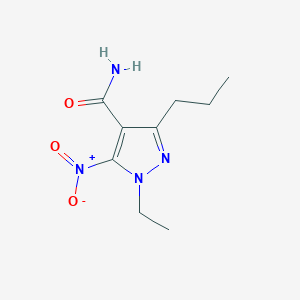
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-](/img/structure/B12893384.png)
![1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12893394.png)

![Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12893402.png)
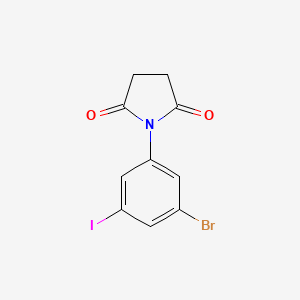
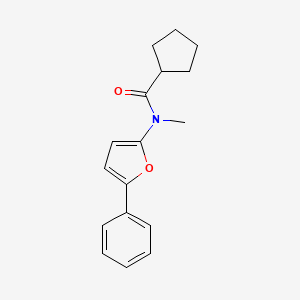
![Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate](/img/structure/B12893412.png)
![{5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid](/img/structure/B12893413.png)
![2-Methylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12893421.png)
